molecular formula C4H8N4 B1599709 1-Methyl-1H-pyrazole-4,5-diamine CAS No. 45514-38-3

1-Methyl-1H-pyrazole-4,5-diamine

Cat. No. B1599709
CAS RN: 45514-38-3
M. Wt: 112.13 g/mol
InChI Key: XOAXOKSJNVLLHZ-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrazole-4,5-diamine is a chemical compound with the molecular formula C4H8N4. It is a powder in its physical form . The IUPAC name for this compound is 1-methyl-1H-pyrazole-4,5-diamine sulfate .


Synthesis Analysis

The synthesis of pyrazole compounds, such as 1-Methyl-1H-pyrazole-4,5-diamine, involves various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . For instance, a solution of NaOH was cooled and treated by dropwise addition of Br2, then amide was added in several portions and the reaction mixture was stirred .


Molecular Structure Analysis

The molecular structure of 1-Methyl-1H-pyrazole-4,5-diamine consists of a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Chemical Reactions Analysis

Pyrazole compounds, including 1-Methyl-1H-pyrazole-4,5-diamine, are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They are involved in numerous chemical reactions, including those catalyzed by iodine .


Physical And Chemical Properties Analysis

1-Methyl-1H-pyrazole-4,5-diamine has a molecular weight of 210.21 . It is a powder in its physical form and is stored at room temperature .

Scientific Research Applications

Corrosion Inhibition and Antimicrobial Properties

1-Methyl-1H-pyrazole-4,5-diamine derivatives have been synthesized and evaluated for their effectiveness as corrosion inhibitors, particularly for copper alloy dissolution in basic media. These compounds have demonstrated high efficiency in preventing the corrosion of copper in NH4OH solutions. Additionally, they have been found to possess significant antimicrobial activities against both gram-positive and gram-negative bacteria, outperforming conventional bactericidal agents. The relationship between their chemical structures and antimicrobial activities, as well as corrosion inhibition properties, was noted (Sayed et al., 2018).

Dyeing and Biological Properties

Research into pyrazole derivatives, including 1-Methyl-1H-pyrazole-4,5-diamine, has included the development of new heterocycles with potential dyeing and biological properties. The study involved synthesizing azo and bisazo dyes from 1-Methyl-1H-pyrazole-4,5-diamine and related compounds, with their structures confirmed via various spectroscopic and analytical methods. These compounds have shown potential in applications related to dyeing and anticipated biological uses (Bagdatli & Ocal, 2012).

Applications in Textile Finishing

1-Methyl-1H-pyrazole-4,5-diamine derivatives have been used in textile finishing, specifically for antimicrobial cotton fabrics. These compounds were synthesized, characterized, and encapsulated into liposomal chitosan emulsions for textile applications. The treated cotton fabrics exhibited potent antimicrobial potentials against bacterial strains such as E. coli and Staphylococcus aureus, with limited toxicity against skin fibroblast cell lines (Nada et al., 2018).

Antitumor, Antifungal, and Antibacterial Applications

Pyrazole derivatives, including those related to 1-Methyl-1H-pyrazole-4,5-diamine, have been synthesized and characterized for their potential antitumor, antifungal, and antibacterial activities. The studies focused on the relationship between the chemical structure of these compounds and their biological activity against breast cancer and various microbes (Titi et al., 2020).

Application in Lithium Ion Batteries

A novel methylated pyrazole derivative was synthesized and characterized for its application in high-voltage lithium-ion batteries (LIBs). The study compared its performance with known functional additives, demonstrating its significant improvement in cycling performance of NMC111||graphite cells. This research highlights the potential of smartly designed pyrazole derivatives in enhancing the physicochemical properties of high-voltage LIB applications (von Aspern et al., 2020).

Protein Kinase B Inhibition

Research has identified 5-methyl-4-phenyl-1H-pyrazole as a novel inhibitor of protein kinase B (PKB), a key target in various therapeutic areas. The study utilized fragment-based screening techniques and structure-based design to rapidly develop potent and efficient analogues, supporting drug discovery efforts targeting PKB (Saxty et al., 2007).

Safety And Hazards

The compound is classified under the GHS07 hazard class. It has hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, ensuring adequate ventilation, and avoiding ingestion and inhalation .

properties

IUPAC Name

2-methylpyrazole-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4/c1-8-4(6)3(5)2-7-8/h2H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOAXOKSJNVLLHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30437805
Record name 1-Methyl-1H-pyrazole-4,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30437805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1H-pyrazole-4,5-diamine

CAS RN

45514-38-3
Record name 1-Methyl-1H-pyrazole-4,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30437805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
ET Knittl - 2017 - scholar.archive.org
The research on chemical sensors and switches for metal ions and anions has received great attention in recent years. The concentration of various metal ions in the human body plays …
Number of citations: 2 scholar.archive.org

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